(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride” is a compound with the CAS No. 1909287-35-9 . It has a molecular weight of 231.16 and a molecular formula of C8H20Cl2N2O .
Synthesis Analysis
The compound is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s.Molecular Structure Analysis
The molecular structure of the compound includes a piperidine ring, an amino group, and a hydroxyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.16 . The storage conditions, boiling point, and other physical and chemical properties are not specified in the search results .Scientific Research Applications
Crystal Structure and Chemical Properties
Research into the chemical structure and properties of compounds similar to (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has provided insights into their potential applications. For example, studies on nitropiperidinoimidazolderivate derivatives have explored the formation and structural characteristics of isomers involving piperidine residues. These studies contribute to our understanding of molecular interactions and the potential for developing new chemical entities with desirable properties (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis Methods
Innovative synthesis methods for piperidine and related compounds have significant implications for pharmaceutical research and development. A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, showcases the potential for efficient production of complex molecules. This method simplifies the synthesis process, which is crucial for the development of pharmaceuticals and research chemicals (Smaliy et al., 2011).
Antimicrobial Applications
Research into the antimicrobial activity of piperidine derivatives against pathogens of agricultural significance, such as those affecting tomato plants, reveals the potential for these compounds in developing new antimicrobial agents. This includes the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, demonstrating the relationship between chemical structure and antimicrobial efficacy (Vinaya et al., 2009).
Glycosidase Inhibition
The synthesis of polyhydroxylated indolizidines, including those incorporating a piperidine ring, as potential glycosidase inhibitors, illustrates another avenue of research. These compounds have been evaluated for their ability to inhibit glycosidases, enzymes involved in the breakdown of carbohydrates. Such inhibitors have potential applications in treating diseases like diabetes, where carbohydrate metabolism is a key concern (Baumann et al., 2008).
Mechanism of Action
The compound is a psychostimulant that works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft.
Safety and Hazards
Properties
IUPAC Name |
(2S)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGTWSNIJDZPPB-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-35-9 |
Source
|
Record name | (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.